molecular formula C6H11NO3S B10759996 S-Acetonylcysteine

S-Acetonylcysteine

Cat. No.: B10759996
M. Wt: 177.22 g/mol
InChI Key: BYMSHHJFWDLNBG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Acetonylcysteine: is an organic compound belonging to the class of L-cysteine-S-conjugates. It is characterized by the presence of a thio-group conjugated with L-cysteine. The compound has the chemical formula C₆H₁₁NO₃S and a molecular weight of 177.221 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Acetonylcysteine typically involves the conjugation of L-cysteine with an acetonyl group. One common method involves the reaction of L-cysteine with acetone in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization, followed by drying and packaging .

Chemical Reactions Analysis

Types of Reactions

S-Acetonylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Acetonylcysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Acetonylcysteine involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates cellular signaling pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

S-Acetonylcysteine is unique among L-cysteine-S-conjugates due to its specific acetonyl group. Similar compounds include:

This compound stands out due to its distinct chemical structure and specific applications in research and industry.

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

(2R)-2-amino-3-(2-oxopropylsulfanyl)propanoic acid

InChI

InChI=1S/C6H11NO3S/c1-4(8)2-11-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

BYMSHHJFWDLNBG-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)CSC[C@@H](C(=O)O)N

Canonical SMILES

CC(=O)CSCC(C(=O)O)N

Origin of Product

United States

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